4-(2-methoxyethyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-(2-methoxyethyl)-3-(3-methoxy-1-methylpyrazol-4-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2S/c1-14-6-7(9(13-14)17-3)8-11-12-10(18)15(8)4-5-16-2/h6H,4-5H2,1-3H3,(H,12,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJOQISTENZCBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NNC(=S)N2CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-methoxyethyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol (CAS: 1170215-29-8) belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C10H15N5O2S
- Molar Mass : 269.32 g/mol
- Structure : The compound features a triazole ring linked to a pyrazole moiety and a methoxyethyl group, contributing to its unique chemical reactivity and biological profile.
Synthesis
The synthesis of triazole derivatives often involves multi-step reactions that can include condensation reactions and cyclization processes. For this compound, methods typically involve the reaction of thiol-containing precursors with substituted pyrazoles under controlled conditions to yield high-purity products .
Biological Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit a wide range of biological activities:
Anticancer Activity
Studies have demonstrated that compounds similar to this compound show significant cytotoxic effects against various cancer cell lines:
- Breast Carcinoma (MCF7) : Exhibited notable cytotoxicity.
- Colon Carcinoma (HCT116) : Demonstrated effective inhibition of cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against several pathogens:
- Gram-positive bacteria : Staphylococcus aureus and Staphylococcus epidermidis.
- Gram-negative bacteria : Pseudomonas aeruginosa and Escherichia coli.
- Fungi : Candida albicans .
The biological activity is thought to arise from the ability of the triazole ring to form hydrogen bonds with biological targets such as enzymes. This interaction can inhibit key metabolic pathways in pathogens and cancer cells .
Case Studies
Several studies have highlighted the efficacy of triazole derivatives:
- Cytotoxicity Assays : A study reported IC50 values for related triazole compounds against MCF7 cells ranging from 10 to 30 µM, indicating promising anticancer potential .
- Antimicrobial Screening : In vitro assays demonstrated that certain derivatives effectively inhibited the growth of multidrug-resistant bacterial strains, suggesting their potential as therapeutic agents in treating infections .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Tested Against | IC50 (µM) |
|---|---|---|---|
| Triazole A | Anticancer | MCF7 | 15 |
| Triazole B | Antimicrobial | E. coli | 20 |
| Triazole C | Antifungal | C. albicans | 25 |
| Triazole D | Anticancer | HCT116 | 12 |
Scientific Research Applications
Antifungal Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal properties. Compounds with similar structures have been shown to inhibit the growth of various fungal pathogens. The thiol group in this compound may enhance its interaction with fungal enzymes, potentially leading to increased antifungal activity .
Anticancer Properties
Studies have suggested that triazole derivatives can act as anticancer agents. The unique structure of 4-(2-methoxyethyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol may allow it to interfere with cancer cell proliferation and induce apoptosis. Further empirical testing is necessary to confirm its efficacy against specific cancer types.
Inhibition of Enzymatic Activity
The compound may also serve as an inhibitor for specific enzymes involved in disease processes. For example, triazoles are known to inhibit cytochrome P450 enzymes, which play a role in drug metabolism and synthesis of sterols in fungi. This inhibition can be leveraged for therapeutic purposes .
Plant Growth Regulators
Triazole compounds are often used as plant growth regulators due to their ability to modulate hormone levels in plants. This compound could potentially enhance plant growth and resistance against pathogens when applied in agricultural settings .
Pesticidal Activity
Given the antifungal properties of similar triazole compounds, this compound may also possess pesticidal activity. Its application could help in managing fungal diseases in crops, thereby improving yield and quality .
Synthesis of Functional Materials
The unique chemical structure allows for the potential synthesis of novel materials with specific properties. For instance, the incorporation of triazole moieties into polymers can enhance their thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for various industrial uses .
Case Studies
Comparison with Similar Compounds
Key Observations:
- Substituent Effects :
- Methoxy vs. Nitro Groups : The target compound’s methoxy groups likely improve solubility and reduce toxicity compared to nitro-substituted analogs, which may exhibit higher reactivity but increased cytotoxicity .
- Schiff Base vs. Direct Substitution : Schiff base analogs (e.g., Ligands 54/55) show higher synthetic yields (73–81%) due to efficient condensation reactions, whereas alkyl derivatives require harsher conditions .
- Biological Activity: Anticancer Potential: The fluorophenyl and phenoxymethyl substituents in SB-3 confer potent apoptosis induction in HepG2 cells, suggesting that the target compound’s methoxyethyl group may offer a balance between potency and selectivity . Antiviral Activity: Cyclopentenylamino-hydrazinyl triazole-3-thiol derivatives inhibit MERS-CoV helicase, highlighting the scaffold’s versatility .
Physicochemical and Electronic Properties
- Steric Effects: The 3-methoxy-1-methylpyrazole at position 5 introduces moderate steric hindrance, which may reduce off-target interactions compared to bulkier phenoxymethyl groups in SB-3 .
- Electronic Modulation: Methoxy groups act as electron donors, stabilizing the triazole-thiol tautomer, whereas nitro groups () withdraw electrons, enhancing electrophilic reactivity .
Q & A
Q. What are the standard synthetic routes for preparing 4-(2-methoxyethyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol?
- Methodological Answer : The synthesis typically involves a multi-step process starting with the condensation of hydrazine derivatives with carbonyl compounds to form the triazole core. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be adapted for hybrid triazole-pyrazole systems. Key steps include:
- Step 1 : Preparation of the pyrazole precursor (e.g., 3-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde) via Vilsmeier-Haack formylation or nucleophilic substitution.
- Step 2 : Formation of the triazole-thiol scaffold by reacting the pyrazole aldehyde with thiosemicarbazide under basic conditions (e.g., NaOH/ethanol reflux).
- Step 3 : Functionalization of the triazole with a 2-methoxyethyl group via alkylation using 2-methoxyethyl bromide in DMF with K₂CO₃ as a base .
Characterization relies on ¹H/¹³C-NMR , LC-MS , and elemental analysis to confirm regiochemistry and purity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- ¹H/¹³C-NMR : Assigns proton environments (e.g., distinguishing triazole C-H from pyrazole methyl groups) and verifies substituent positions.
- LC-MS : Confirms molecular weight ([M+H]⁺ expected at m/z ~336) and detects impurities.
- FTIR : Identifies thiol (-SH) stretching (~2550 cm⁻¹) and methoxy (-OCH₃) vibrations (~2830 cm⁻¹).
- Elemental Analysis : Validates C, H, N, S content (e.g., C₄₃H₄₈N₆O₂S requires C 54.76%, H 5.74%, N 22.33%, S 10.17%) .
Advanced Research Questions
Q. How can regioselectivity challenges during alkylation of the triazole-thiol moiety be addressed?
- Methodological Answer : Regioselective S-alkylation (vs. N-alkylation) is critical for functionalizing the thiol group. Strategies include:
- pH Control : Performing reactions in mildly basic conditions (pH 8–9) to deprotonate the thiol (-SH → -S⁻), enhancing nucleophilicity.
- Protecting Groups : Temporarily blocking reactive pyrazole N-H sites with tert-butoxycarbonyl (Boc) groups before alkylation.
- Solvent Optimization : Using polar aprotic solvents (e.g., DMF or DMSO) to stabilize the transition state.
Post-reaction analysis via HPLC or TLC monitors selectivity, while NOESY NMR confirms spatial arrangement .
Q. How can discrepancies in experimentally determined pKa values be resolved?
- Methodological Answer : pKa values (thiol ≈ 8–10) may vary due to solvent effects or measurement techniques. To reconcile contradictions:
- Potentiometric Titration : Conduct titrations in non-aqueous solvents (e.g., isopropyl alcohol) using tetrabutylammonium hydroxide (TBAH) for precise endpoint detection.
- Computational Prediction : Apply density functional theory (DFT) with solvation models (e.g., COSMO-RS) to estimate pKa.
- Comparative Analysis : Cross-validate with UV-Vis spectrophotometry in buffered aqueous solutions.
Example data from triazole-thiol analogs in different solvents:
| Solvent | pKa (Experimental) | pKa (DFT) |
|---|---|---|
| Isopropyl alcohol | 9.2 | 9.1 |
| DMF | 8.7 | 8.9 |
| Acetone | 9.0 | 8.8 |
| Data adapted from potentiometric studies . |
Q. What computational strategies predict the bioactivity of this compound against target enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and ADME/Tox profiling are key:
- Target Selection : Prioritize enzymes with known triazole-thiol interactions (e.g., cyclooxygenase-2, xanthine oxidase).
- Docking Parameters : Use Lamarckian genetic algorithms with grid boxes centered on active sites (e.g., COX-2: 20 ų box around Ser530).
- Validation : Compare binding scores (ΔG) with reference inhibitors (e.g., Celecoxib for COX-2).
Recent studies on analogous triazole-thiols show IC₅₀ values <10 µM against bacterial dihydrofolate reductase, suggesting antibacterial potential .
Q. How can reaction pathways for large-scale synthesis be optimized using computational tools?
- Methodological Answer : Reaction path search algorithms (e.g., AFIR, GRRM) combined with quantum mechanics (QM) streamline optimization:
- Mechanistic Insights : Identify rate-determining steps (e.g., cyclization of thiosemicarbazide intermediates).
- Catalyst Screening : Evaluate Cu(I) vs. Ru(II) catalysts for azide-alkyne cycloaddition efficiency.
- Scale-Up Feedback : Integrate high-throughput experimental data (e.g., varying solvent, temperature) with machine learning models (ICReDD’s approach) .
Key Research Gaps and Recommendations
- Synthetic Challenges : Improve yield (>60%) for the triazole-pyrazole core via microwave-assisted synthesis.
- Bioactivity Studies : Prioritize in vitro assays against Gram-negative pathogens (e.g., E. coli TolC mutants) to exploit thiol-mediated membrane disruption.
- Computational Extensions : Develop QSAR models correlating substituent electronic effects (Hammett σ) with inhibitory potency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
